molecular formula C20H28N2O2 B259022 N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide

N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide

Cat. No. B259022
M. Wt: 328.4 g/mol
InChI Key: KRBKWVXKBHCXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in the early 1990s and has since been used extensively in scientific research.

Mechanism of Action

CPCCOEt works by selectively binding to the allosteric site of N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide, which inhibits the receptor's activity. This, in turn, reduces the release of glutamate, a neurotransmitter that is involved in many physiological processes, including pain perception, learning, and memory.
Biochemical and Physiological Effects
CPCCOEt has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in pain, anxiety, and depression. It has also been shown to reduce the activity of the dopaminergic system, which is involved in addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPCCOEt in lab experiments is its selectivity for N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide. This means that it can be used to study the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation is that CPCCOEt has a relatively short half-life, which means that it needs to be administered frequently in experiments.

Future Directions

There are several future directions for research involving CPCCOEt. One area of interest is the role of N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of CPCCOEt as a therapeutic agent for pain, anxiety, and depression. Additionally, further research is needed to understand the long-term effects of CPCCOEt on the brain and other physiological systems.

Synthesis Methods

CPCCOEt can be synthesized using a multi-step process involving the reaction of various chemicals. The process involves the use of cyclopentyl isocyanate, cyclohexanecarboxylic acid, and N-methylbenzamide, among other reagents. The final product is a white crystalline powder with a molecular weight of 403.5 g/mol.

Scientific Research Applications

CPCCOEt has been widely used in scientific research to study the role of N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide in various physiological and pathological processes. It has been shown to be effective in reducing pain, anxiety, and depression in animal models. It has also been used to study the role of N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide in addiction, learning, and memory.

properties

Product Name

N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide

InChI

InChI=1S/C20H28N2O2/c1-22(18(23)16-10-4-2-5-11-16)20(14-8-3-9-15-20)19(24)21-17-12-6-7-13-17/h2,4-5,10-11,17H,3,6-9,12-15H2,1H3,(H,21,24)

InChI Key

KRBKWVXKBHCXML-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=CC=CC=C1)C2(CCCCC2)C(=O)NC3CCCC3

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)C2(CCCCC2)C(=O)NC3CCCC3

Origin of Product

United States

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